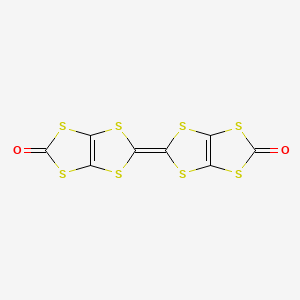

Bis(carbonyldithio)tetrathiafulvalene

Overview

Description

Synthesis Analysis

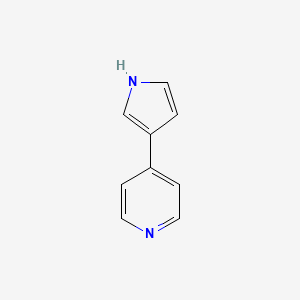

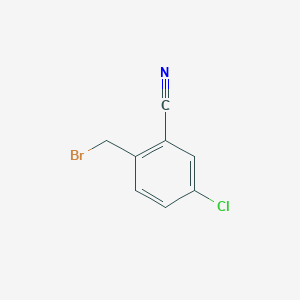

The synthesis of bis(carbonyldithio)tetrathiafulvalene derivatives has been explored through various methods. For instance, the synthesis of bis(2,5-dimethylpyrrolo[3,4-d])tetrathiafulvalene derivatives starts from readily available 2,5-dimethylpyrrole, leading to good yields of the final product . Another approach involves the use of tetrakis(cyanoethylthio)tetrathiafulvalene and primary alkyl halides to synthesize bis(3,4-furyldimethylthio)tetrathiafulvalene and related compounds . Additionally, bis(ethylenedithio)tetrathiafulvalene (ET) molecules with alkyl chains have been synthesized to improve solubility in organic solvents without compromising electron donating ability . A non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF) has also been developed, utilizing an intramolecular rearrangement of a tetralithiated intermediate . Furthermore, functionalized BEDT-TTF derivatives have been efficiently synthesized from tetrathiolate precursors and primary alkyl halides .

Molecular Structure Analysis

The molecular structures of bis(carbonyldithio)tetrathiafulvalene derivatives have been determined through various analytical techniques. X-ray analysis has been used to determine the structures of bis- and tetrakis(triphenylstannyl)tetrathiafulvalenes . The planarity of the tetrathiafulvalene (TTF) group varies depending on the isomer, as seen in the cis and trans isomers of bis(2-cyanoethylsulfanyl)(decane-1,10-diyldithio)tetrathiafulvalene, where the TTF group is planar in the cis isomer but distorted in the trans isomer .

Chemical Reactions Analysis

The chemical reactivity of bis(carbonyldithio)tetrathiafulvalene derivatives has been studied in the context of forming charge-transfer complexes and other reactions. For example, the charge-transfer complex of a tetra-substituted derivative with TCNQ was isolated . Additionally, the synthesis of bridged tetrathiafulvalene-containing structures has been achieved by converting bis(1,3-dithiole-2-chalcogenones) into substituted tetrathiafulvalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(carbonyldithio)tetrathiafulvalene derivatives have been extensively studied. The electrochemical properties of these compounds are of particular interest due to their potential as organic metal building blocks. The redox behavior of pyrrolo tetrathiafulvalenes is very close to that of TTF itself, indicating excellent electron donor properties . The electrochemical properties of various donors with eight-membered heterocycles have been compared, relating them to analogous quasi-one-dimensional organic metals . The solubility and film-forming ability of ET molecules with alkyl chains have been improved, which is beneficial for applications in electronic devices . The electronic spectrum absorption maxima and redox potentials of bis- and tetrakis(triphenylstannyl)tetrathiafulvalenes show a bathochromic shift and a slight shift to a lower region, respectively . The electrochemical properties of benzene modulated tetrathiafulvalenetetrathiolate donors have also been investigated .

Scientific Research Applications

1. Ultrahigh Iodine Capture

- Methods of Application: The tetrathiafulvalene-based COFs are designed to have high specific surface areas (up to 2359 m²/g) for efficient physisorption of iodine, and abundant tetrathiafulvalene functional groups for strong chemisorption of iodine .

- Results or Outcomes: These frameworks achieve excellent iodine adsorption capacity (up to 8.19 g/g), which is much higher than those of other materials reported so far, including silver-doped adsorbents, inorganic porous materials, metal–organic frameworks, porous organic frameworks, and other COFs .

2. Organic Metals

- Summary of Application: Tetrathiafulvalene (TTF) is among the most versatile and well-known molecules which exhibits outstanding redox properties and a remarkable electron donor character. It plays a significant role in the development of electrically conducting materials (organic or synthetic metals) and its further application in molecular electronics .

- Methods of Application: The synthesis and characterization of TTF are discussed in the referenced article .

- Results or Outcomes: The significance of TTF in the development of electrically conducting materials and its further application in molecular electronics are highlighted .

3. Organic Electronics

- Summary of Application: Tetrathiafulvalene (TTF) is among the most versatile and well-known molecules which exhibits outstanding redox properties and a remarkable electron donor character. Its first synthesis was published in a short communication by Wudl in 1970. In this viewpoint, its synthesis and characterization are discussed and, most importantly, the significance of TTF in the development of electrically conducting materials (organic or synthetic metals) and its further application in molecular electronics are highlighted .

- Methods of Application: The synthesis and characterization of TTF are discussed in the referenced article .

- Results or Outcomes: The significance of TTF in the development of electrically conducting materials and its further application in molecular electronics are highlighted .

4. Hybrid Halides

- Summary of Application: Introducing electronically active organic components into lower dimensional metal halide compounds is an effective strategy to improve the electronic properties of hybrid metal halide materials .

- Methods of Application: This strategy has been used to explore hybrid halides with tetrathiafulvalenes (TTFs) and a series of le .

- Results or Outcomes: The results of this application are not detailed in the source .

5. Organic-Inorganic Hybrid Metallic Conductors

- Summary of Application: Bis(ethylenedithio)tetrathiafulvalene is used in the creation of organic-inorganic hybrid metallic conductors. These conductors are based on bis(ethylenedithio)tetrathiafulvalene cations and antiferromagnetic oxalate-bridged copper (II) dinuclear anions .

- Methods of Application: The hybrid is obtained by electrocrystallization. It crystallizes in the triclinic P space group with cell parameters of a = 7.4803 (3) Å, b = 9.3547 (3) Å, c = 18.6711 (7) Å, α = 95.797 (3)°, β = 90.974 (3)°, γ = 93.508 (3)°, V = 1297.06 (8) Å 3, and Z = 1 at 100 K .

- Results or Outcomes: Its conductivity is 11.5 S cm −1 at room temperature, increases to 160 S cm −1 at 7.6 K, and then decreases to 150 S cm −1 at 2 K .

6. Synthesis of Bis(ethylenedithio)tetrathiafulvalene Derivatives

- Summary of Application: Short synthetic routes to a range of bis(ethylenedithio)tetrathiafulvalene derivatives functionalised with two, four or eight hydroxyl groups are reported .

- Methods of Application: The synthesis of these derivatives is discussed in the referenced article .

- Results or Outcomes: These derivatives are of interest because of their potential for introducing hydrogen bonding between donor and anion into their radical cation salts .

properties

IUPAC Name |

2-(5-oxo-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8O2S8/c9-7-15-3-4(16-7)12-1(11-3)2-13-5-6(14-2)18-8(10)17-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSSQMMIVZRMMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C2SC3=C(S2)SC(=O)S3)SC4=C(S1)SC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8O2S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465638 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(carbonyldithio)tetrathiafulvalene | |

CAS RN |

64394-47-4 | |

| Record name | 5-(5-Oxo-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)